molecular formula C12H11NO3 B8748752 Methyl 5-isoquinolyloxyacetate

Methyl 5-isoquinolyloxyacetate

Cat. No. B8748752
M. Wt: 217.22 g/mol
InChI Key: PZBFHKDYYCMTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-isoquinolyloxyacetate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-isoquinolyloxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-isoquinolyloxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-isoquinolyloxyacetate

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-isoquinolin-5-yloxyacetate

InChI

InChI=1S/C12H11NO3/c1-15-12(14)8-16-11-4-2-3-9-7-13-6-5-10(9)11/h2-7H,8H2,1H3

InChI Key

PZBFHKDYYCMTPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 29.0 g of 5-hydroxyisoquinoline in 300 ml of DMF, 11.0 g of sodium methylate was added portionwise. After stirring for 30 min, 17.9 ml of methyl chloroacetate was added dropwise, and the resultant mixture was stirred at room temperature overnight and concentrated under reduced pressure. To the residue, 300 ml of toluene and 300 ml of water were added, and the whole mixture was filtered. The aqueous layer was extracted with 50 ml of toluene, and the combined toluene solution was treated with 2 g of charcoal and evaporated to give methyl 5-isoquinolyloxyacetate. The ester was dissolved in 100 ml of methanol, reacted with 80 ml of 3 N sodium hydroxide aqueous solution for 30 min. The reaction mixture was concentrated under reduced pressure, diluted with 80 ml of water and 160 ml of acetone, and neutralized with 20 ml of concentrated hydrochloric acid. The precipitates formed were filtered, washed with 80 ml of 50% aqueous acetone, and dried to give 34.5 g (85% yield) of the title compound.
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